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Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate
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Overview
Description
2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C10H10ClNO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate typically involves the chloromethylation of dimethyl pyridine-2,6-dicarboxylate. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the chloromethylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine dicarboxylic acids.
Reduction: Formation of pyridine alcohols.
Scientific Research Applications
Synthesis of Complex Pyridine Derivatives
- General Application: Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate is used in the synthesis of more complex pyridine derivatives.
- Specific Example: It is used in the synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl)pyridine-2,6-dicarboxylate, catalyzed by ionic liquids . The highest catalytic activity was observed at 60°C for 40 minutes, yielding 83% when the ionic liquid dosage was 10% of the reactant . The ionic liquid [bmim]OH can be recycled five times without a significant decrease in catalytic activity after vacuum drying dehydration, maintaining the stability of the product yield .
Use as a Ligand
- Coordination Chemistry: Pyridine dicarboxylic acid derivatives, including this compound, are important organic ligands with rigid conjugated structures .
- Lanthanide Complexes: Pyridine-2,6-dicarboxylic acid derivatives are effective as sensitizers in lanthanide complexes, enhancing luminescence .
Reactivity
- Interaction Studies: this compound is reactive with nucleophiles and metal ions. The chloromethyl group enhances its utility in synthetic chemistry compared to its analogs.
Mechanism of Action
The mechanism of action of 2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or activation of specific pathways. This compound can also act as a ligand, binding to metal ions and forming coordination complexes .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4-chloropyridine-2,6-dicarboxylate
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine
Uniqueness
2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate is unique due to its specific chloromethyl functional group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Biological Activity
Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate (CMDPA) is an organic compound characterized by its pyridine ring with chloromethyl and two carboxylate ester groups. Its molecular formula is C₁₀H₁₁ClN₂O₄. This compound is primarily recognized for its role as a versatile intermediate in organic synthesis, particularly in the development of more complex pyridine derivatives.
Chemical Structure and Properties
- Molecular Formula: C₁₀H₁₁ClN₂O₄
- Functional Groups: Chloromethyl, carboxylate esters
- Reactivity: The presence of the chloromethyl group enhances reactivity, making it suitable for various chemical transformations.
Biological Activity
While specific biological activities of CMDPA are not extensively documented, compounds containing pyridine moieties often exhibit a range of biological properties. These include:
- Antimicrobial Activity: Pyridine derivatives are known to possess antimicrobial properties, which may extend to CMDPA.
- Antifungal Properties: Similar compounds have demonstrated antifungal activities.
- Potential Anticancer Activities: The ability of pyridine derivatives to interact with biological targets like enzymes and receptors suggests potential anticancer properties.
The biological activity of CMDPA may be attributed to its ability to undergo further modifications that enhance bioactivity. The chloromethyl group can react with nucleophiles, influencing various biochemical pathways.
Synthesis and Application
Recent studies have highlighted the synthesis of derivatives from CMDPA, showcasing its utility in producing biologically active compounds. For instance:
- Catalytic Reactions: CMDPA has been utilized as a precursor in the synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl)pyridine-2,6-dicarboxylate (DVDPA), demonstrating high catalytic efficiency when combined with ionic liquids .
Comparative Analysis with Related Compounds
A comparative analysis of CMDPA with similar compounds reveals distinct reactivity patterns based on substituents at the 4-position of the pyridine ring. Below is a summary table:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | Hydroxymethyl group instead of chloromethyl | Less reactive than the chlorinated form |
Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate | Bromine substituent instead of chlorine | Similar reactivity but different halogen |
Dimethyl 4-iodopyridine-2,6-dicarboxylate | Iodine at the same position | Higher reactivity due to weaker C-I bond |
Dimethyl 4-fluoromethylpyridine-2,6-dicarboxylate | Fluorine substituent | Unique electronic effects due to fluorine |
Properties
Molecular Formula |
C10H10ClNO4 |
---|---|
Molecular Weight |
243.64 g/mol |
IUPAC Name |
dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C10H10ClNO4/c1-15-9(13)7-3-6(5-11)4-8(12-7)10(14)16-2/h3-4H,5H2,1-2H3 |
InChI Key |
LIIWGINRIORAFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)CCl |
Origin of Product |
United States |
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